molecular formula C12H14F2O B1324692 2',4'-Difluoro-2,2-dimethylbutyrophenone CAS No. 898766-02-4

2',4'-Difluoro-2,2-dimethylbutyrophenone

Cat. No. B1324692
M. Wt: 212.24 g/mol
InChI Key: DTQYYVCQDVBTLI-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-2,2-dimethylbutyrophenone, also known as DFDP, is an organic compound with the molecular formula C12H14F2O . It has a molecular weight of 212.24 g/mol . This compound has various applications in scientific experiments and industry.


Molecular Structure Analysis

The molecular structure of 2’,4’-Difluoro-2,2-dimethylbutyrophenone consists of a butyrophenone backbone with two fluorine atoms at the 2’ and 4’ positions and two methyl groups at the 2,2’ positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,4’-Difluoro-2,2-dimethylbutyrophenone include a boiling point of 255.2ºC at 760 mmHg and a density of 1.085g/cm3 .

Scientific Research Applications

  • Photochemical Additions and Regioselectivity : 2',4'-Difluoro-2,2-dimethylbutyrophenone, a derivative of benzophenone, has been studied for its behavior in photochemical additions with 1,3-dimethylthymine. This research focuses on the Paternò-Büchi reaction, revealing significant temperature-dependent regioselectivity. This regioselectivity is believed to be crucial in understanding the role of triplet 1,4-diradicals in the reaction mechanism (Hei et al., 2005).

  • Synthesis of Difluorinated Pseudopeptides : The use of 2',4'-Difluoro-2,2-dimethylbutyrophenone in the Ugi reaction to synthesize difluorinated pseudopeptides has been explored. This research presents a novel approach to preparing these compounds, which could have implications in medicinal chemistry and drug design (Gouge et al., 2004).

  • Coordination Complexes in Inorganic Chemistry : Studies on silver coordination complexes of 2-(diphenylphosphinomethyl)pyridine and its bipyridine derivatives have shown that derivatives of 2',4'-Difluoro-2,2-dimethylbutyrophenone can play a role in forming various structural motifs in coordination chemistry (Hung-Low & Klausmeyer, 2008).

  • Electrochemical Studies : Research involving the electrocarboxylation of acetophenone (a related compound) in ionic liquids provides insights into the behavior of similar molecules, like 2',4'-Difluoro-2,2-dimethylbutyrophenone, in electrochemical environments. This study is significant for understanding the electrochemical properties and potential applications of such compounds (Zhao et al., 2014).

  • High Heat-Resistant Materials : Another application is in the synthesis of high heat-resistant, soluble, and hydrophobic fluorinated polyimides. This study demonstrates the potential of using derivatives of 2',4'-Difluoro-2,2-dimethylbutyrophenone in developing materials with exceptional thermal stability and hydrophobic properties (Huang et al., 2019).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYYVCQDVBTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642459
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-2,2-dimethylbutyrophenone

CAS RN

898766-02-4
Record name 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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